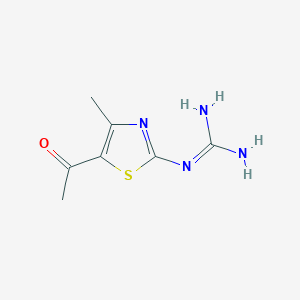

2-(胍基)-4-甲基-5-乙酰基噻唑

描述

“N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

Thiazole derivatives have been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

抗真菌活性

噻唑衍生物已被报道具有显著的抗真菌活性。 例如,与所讨论化合物类似的化合物已被评估针对各种真菌病原体,如炭疽菌、灰葡萄孢霉和立枯丝核菌,并且与市售杀真菌剂相比显示出有希望的结果 .

药物组合物

某些噻唑化合物由于其改善的稳定性和生物利用度而优选用于生产药物组合物。 这些特性使它们成为开发具有增强功效的新药物的合适候选者 .

镇痛和抗炎活性

一些噻唑衍生物在科学研究中已显示出显著的镇痛和抗炎活性。 这表明在开发新的止痛药和抗炎药方面具有潜在的应用 .

抗肿瘤和细胞毒活性

噻唑已被合成并测试了其对包括前列腺癌在内的人类肿瘤细胞系的细胞毒活性。 噻唑的结构特征有助于它们作为抗肿瘤剂的效力 .

抗真菌药物开发

已经对合成噻唑衍生物并筛选其抗真菌活性进行了研究,这对于开发新的抗真菌药物至关重要 .

药学相关分子

噻唑核是许多药学相关分子中的重要组成部分,包括临床使用的抗癌药物,如达布拉菲尼、达沙替尼、帕特拉胺A、依沙替匹隆和依托泊苷 .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways, contributing to their diverse biological activities .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been found to interact with a variety of biochemical pathways . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

安全和危害

While the specific safety and hazards for “N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine” are not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, a related compound, 5-Acetyl-2-amino-4-methylthiazole, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

未来方向

Thiazoles have been the focus of much research due to their diverse biological activities. In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that “N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)guanidine” and similar compounds may have potential for future drug development.

属性

IUPAC Name |

2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4OS/c1-3-5(4(2)12)13-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBAZMWWFLADIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=C(N)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

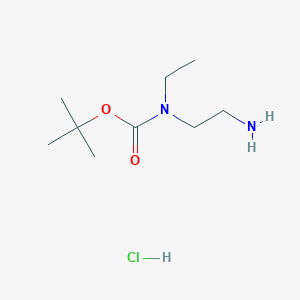

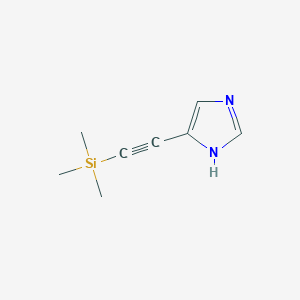

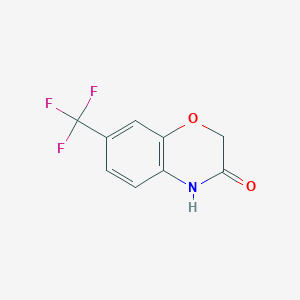

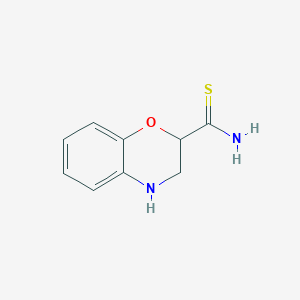

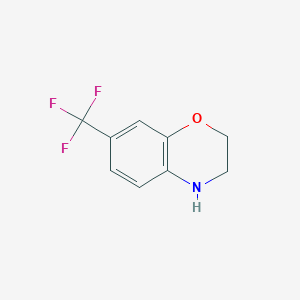

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)

![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)

![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)

![4,5,6,7-Tetrahydrocyclopenta[b][1,4]thiazin-3(2H)-one](/img/structure/B1394428.png)

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/structure/B1394429.png)